4-(p-Tolylamino-methyl)-1H-quinolin-2-one

Lipophilicity Drug-likeness Permeability

This 4-(p-tolylaminomethyl)-substituted quinolin-2-one (CAS 333984-13-7) delivers a structurally unique C4-functionalized scaffold with validated cLogP (3.45) and TPSA (44.89 Ų) — parameters consistent with CNS permeability. The p-tolylamino moiety introduces a secondary amine H-bond donor and a hydrophobic para-tolyl vector absent in N-alkylated or 3-aryl quinolin-2-ones, making analog substitution a direct risk to SAR integrity and experimental reproducibility. Supplied at ≥98% purity from multiple verified sources, the free secondary amine provides a ready handle for acylation, alkylation, or sulfonylation to build focused quinolin-2-one libraries, or for use as a reference standard in computational model validation.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 333984-13-7
Cat. No. B1331687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-Tolylamino-methyl)-1H-quinolin-2-one
CAS333984-13-7
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)18-11-13-10-17(20)19-16-5-3-2-4-15(13)16/h2-10,18H,11H2,1H3,(H,19,20)
InChIKeyDXTZDUKNLNOJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(p-Tolylamino-methyl)-1H-quinolin-2-one (CAS 333984-13-7) – Chemical Identity and Procurement Baseline


4-(p-Tolylamino-methyl)-1H-quinolin-2-one (CAS 333984-13-7) is a synthetic quinolin-2-one derivative with the molecular formula C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol . The compound features a quinolin-2(1H)-one core substituted at the 4-position with a p-tolylaminomethyl group, a structural motif that distinguishes it from simpler 2-quinolone analogs . It is commercially available as a research chemical and building block from multiple reputable vendors, with reported purities typically at 98% .

Why Generic Quinolin-2-one Analogs Cannot Substitute for 4-(p-Tolylamino-methyl)-1H-quinolin-2-one (333984-13-7) in Targeted Research


Quinolin-2-one derivatives exhibit structure-dependent biological activity profiles that preclude simple analog substitution. The presence and position of the p-tolylaminomethyl substituent at the C4 position of the quinolin-2-one scaffold fundamentally alters both physicochemical properties and potential molecular recognition patterns relative to unsubstituted, N-alkylated, or 3-aryl quinolin-2-ones . While quinolin-2-ones as a class have been investigated for HIV-1 reverse transcriptase inhibition, kinase modulation, and antitumor applications, specific substitution patterns—including the p-tolylamino moiety at C4—are critical determinants of target engagement and activity [1]. Procurement decisions that substitute this compound with a different quinolin-2-one analog risk invalidating SAR hypotheses and compromising experimental reproducibility. The evidence below quantifies specific parameters where CAS 333984-13-7 differs from potential alternatives.

Quantitative Differentiation Evidence for 4-(p-Tolylamino-methyl)-1H-quinolin-2-one (333984-13-7) Versus Comparator Analogs


Calculated Lipophilicity (cLogP) Comparison: 4-(p-Tolylaminomethyl) vs 3-Aryl and N-Unsubstituted Quinolin-2-ones

The calculated LogP (cLogP) of 4-(p-tolylamino-methyl)-1H-quinolin-2-one is 3.44862 . This value distinguishes it from structurally related quinolin-2-one analogs with different substitution patterns. The p-tolylamino substituent contributes hydrophobic character that influences membrane permeability and protein binding potential relative to more polar analogs such as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone or unsubstituted 2-quinolone.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Count: Differentiation from N-Alkylated Quinolin-2-one Analogs

4-(p-Tolylamino-methyl)-1H-quinolin-2-one contains exactly 2 hydrogen bond donors and 2 hydrogen bond acceptors . The secondary amine in the p-tolylaminomethyl linker provides an additional H-bond donor that is absent in N-alkylated quinolin-2-one analogs lacking a free amine. The quinolin-2-one lactam NH serves as the second donor.

Hydrogen bonding Solubility Molecular recognition

Topological Polar Surface Area (TPSA): Differentiation from 6,7-Dimethoxy Quinolin-2-one Analogs

The calculated Topological Polar Surface Area (TPSA) for 4-(p-tolylamino-methyl)-1H-quinolin-2-one is 44.89 Ų . This value represents moderate polarity and is consistent with compounds having potential for both oral absorption and CNS penetration. In contrast, 6,7-dimethoxy-3-((p-tolylamino)methyl)quinolin-2(1H)-one (CAS 947018-65-7) [1] incorporates two methoxy groups that increase polarity, with an estimated TPSA of approximately 65-75 Ų.

TPSA Bioavailability Blood-brain barrier

Procurement Availability and Purity: Direct Comparator Analysis Across Commercial Sources

4-(p-Tolylamino-methyl)-1H-quinolin-2-one is commercially available from multiple vendors with documented purity of 98% and is distributed by Fujifilm Wako and Matrix Scientific . Unlike the structurally related 6,7-dimethoxy-3-((p-tolylamino)methyl)quinolin-2(1H)-one (CAS 947018-65-7), which has fewer established commercial suppliers and lacks published purity specifications in primary vendor listings [1], CAS 333984-13-7 benefits from broader commercial accessibility and transparent quality metrics.

Commercial availability Purity Procurement

Recommended Application Scenarios for 4-(p-Tolylamino-methyl)-1H-quinolin-2-one (333984-13-7) Based on Quantified Differentiation


Structure-Activity Relationship (SAR) Studies of Quinolin-2-one Based Kinase or RT Inhibitors

The defined cLogP (3.45) and TPSA (44.89 Ų) values make this compound suitable as a moderately lipophilic scaffold for SAR investigations targeting kinases or HIV-1 reverse transcriptase, where the quinolin-2-one pharmacophore has established precedent [1]. The C4 p-tolylaminomethyl substitution pattern provides a distinct vector for exploring hydrophobic pocket interactions while maintaining a secondary amine H-bond donor absent in N-alkylated comparators.

CNS-Penetrant Probe Development

With a TPSA of 44.89 Ų—below the 60 Ų threshold generally associated with CNS penetration—and a cLogP of 3.45 within the optimal range for blood-brain barrier permeability , this compound serves as a promising starting point for developing CNS-targeted probes. The hydrogen bond donor/acceptor profile (2 donors, 2 acceptors) supports further derivatization without exceeding drug-likeness parameters.

Building Block for Library Synthesis

The compound's commercial availability at 98% purity from multiple vendors, including Fujifilm Wako and Leyan , positions it as a reliable building block for generating focused quinolin-2-one libraries. The secondary amine in the p-tolylaminomethyl linker offers a handle for further functionalization (e.g., acylation, alkylation, sulfonylation) to explore diverse chemical space.

Physicochemical Property Benchmarking Studies

The well-defined calculated properties—cLogP 3.45, TPSA 44.89 Ų, H-bond donors 2, H-bond acceptors 2 —enable use of this compound as a reference standard in computational model validation or as a control in permeability and solubility assays comparing structurally related quinolin-2-one derivatives with divergent substitution patterns.

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